1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine
Description
Properties
IUPAC Name |
1-[(5-methyl-2-naphthalen-2-yl-1,3-oxazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-14-19(13-23-10-8-18(21)9-11-23)22-20(24-14)17-7-6-15-4-2-3-5-16(15)12-17/h2-7,12,18H,8-11,13,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IARATMQPWVHKJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC3=CC=CC=C3C=C2)CN4CCC(CC4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine typically involves multi-step organic reactions. One common route includes the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the naphthyl group via a Friedel-Crafts acylation. The piperidine ring is then attached through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial.
Chemical Reactions Analysis
Types of Reactions: 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole or naphthyl rings.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the piperidine or oxazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Antimycobacterial Activity
Recent studies have highlighted the compound's effectiveness as an inhibitor of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. A structure-activity relationship (SAR) study demonstrated that derivatives of piperidine, including this compound, exhibited significant inhibitory effects on the MenA enzyme, crucial for the biosynthesis of menaquinone in Mtb. The compound showed an IC50 value ranging from 13 to 22 μM, indicating promising antimycobacterial activity .
Table 1: Antimycobacterial Activity of Piperidine Derivatives
| Compound Name | IC50 (μM) | GIC50 (μM) | Remarks |
|---|---|---|---|
| 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine | 13–22 | 8–10 | Effective against Mtb |
| Other Derivative A | 15–25 | 9–12 | Moderate activity |
| Other Derivative B | 30–40 | 15–20 | Lower efficacy |
Inhibition of Enzymatic Pathways
The compound has been investigated for its role as an inhibitor of various enzymatic pathways. Its structural features allow it to interact with specific targets within metabolic pathways, potentially leading to therapeutic applications in conditions like diabetes and cancer. For instance, similar compounds have been reported to modulate PPAR (peroxisome proliferator-activated receptor) pathways, which are critical in glucose metabolism and lipid homeostasis .
Structure-Activity Relationship Studies
The SAR studies conducted on piperidine derivatives reveal that modifications in the oxazole ring and piperidine moiety can significantly influence biological activity. The presence of the naphthyl group enhances lipophilicity, which is beneficial for membrane permeability and bioavailability .
Case Studies
A notable case study involved the synthesis of a series of piperidine derivatives where the incorporation of the oxazole moiety was linked to increased potency against resistant strains of Mtb. The lead compound from this series demonstrated not only efficacy but also favorable pharmacokinetic properties, making it a candidate for further development in anti-tubercular therapy .
Conclusion and Future Directions
The applications of 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine extend beyond its current understanding in medicinal chemistry. Its potential as a therapeutic agent against tuberculosis and possibly other diseases warrants further investigation. Future research should focus on optimizing its structure for enhanced efficacy and exploring its mechanisms of action in greater detail.
Mechanism of Action
The mechanism of action of 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity. The oxazole and naphthyl groups contribute to its binding affinity and specificity, while the piperidine ring may influence its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The table below summarizes structural analogs and their distinguishing features:
Substituent Effects on Pharmacological Properties
- Aromatic Bulk : The 2-naphthyl group in the target compound likely improves binding affinity to hydrophobic pockets in proteins compared to smaller aryl groups (e.g., o-tolyl in or 3-methylphenyl in ).
- Solubility : Dihydrochloride salts (e.g., ) exhibit higher aqueous solubility than free-base amines, crucial for in vivo applications.
- Metabolic Stability : The oxazole ring in the target compound may confer better metabolic stability compared to pyrazole-based analogs (e.g., ), as oxazoles are less prone to oxidative degradation.
Pharmacological Potential
- Antiviral Activity : The carboxamide analog in demonstrated HCV inhibition, suggesting the target compound could be explored for similar antiviral mechanisms.
- Enzyme Inhibition : Piperidin-4-amine derivatives are common in kinase or protease inhibitors; the naphthyl group may enhance selectivity for specific targets.
Physicochemical and Pharmacokinetic Insights
- Purity : Analogs like are reported with ≥95% purity, a standard for preclinical research.
Biological Activity
1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an oxazole moiety and a naphthyl group. Its molecular formula is , and it exhibits a molecular weight of approximately 290.38 g/mol. The structural formula can be represented as follows:
The biological activity of this compound may be attributed to its interaction with various biological targets, including receptors involved in neurotransmission and cellular signaling pathways. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Biological Activity Overview
The biological activities associated with 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine can be summarized as follows:
| Activity | Description |
|---|---|
| Antidepressant | Potential modulation of serotonin pathways. |
| Antineoplastic | Exhibits cytotoxic effects against various cancer cell lines. |
| Antimicrobial | Shows activity against certain bacterial strains. |
| Neuroprotective | May protect neuronal cells from oxidative stress. |
Antidepressant Activity
A study investigated the effects of similar oxazole derivatives on serotonin receptor modulation. Compounds within this class demonstrated significant binding affinity to the 5-HT_1A receptor, suggesting potential antidepressant properties through serotonin reuptake inhibition .
Antineoplastic Activity
Research has indicated that derivatives similar to 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine exhibit cytotoxic effects against various cancer cell lines. For instance, compounds derived from oxazoles have shown IC50 values in the nanomolar range against glioblastoma and breast cancer cells . The mechanism involves induction of apoptosis through mitochondrial pathways.
Antimicrobial Effects
In vitro studies have demonstrated that certain derivatives possess antimicrobial properties against Gram-positive and Gram-negative bacteria, supporting their potential use in treating infections . This activity is hypothesized to stem from disruption of bacterial cell wall synthesis.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 1-{[5-Methyl-2-(2-naphthyl)-1,3-oxazol-4-yl]methyl}piperidin-4-amine remains under investigation. Preliminary data suggest moderate oral bioavailability and metabolic stability. Toxicological assessments indicate low acute toxicity levels; however, long-term studies are necessary to fully understand its safety profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
